N-((4-(3-chlorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Description
The compound N-((4-(3-chlorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic molecule featuring a thiophene-2-carboxamide core linked to a 4H-1,2,4-triazole ring, which is further substituted with a 3-chlorophenyl group and a sulfur-containing pyrazole derivative. Key structural elements include:
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26ClFN6O3S2/c1-43-25-13-9-20(10-14-25)26-17-27(21-7-11-23(34)12-8-21)40(38-26)30(41)19-45-32-37-36-29(18-35-31(42)28-6-3-15-44-28)39(32)24-5-2-4-22(33)16-24/h2-16,27H,17-19H2,1H3,(H,35,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAWIQYAYJVIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NN=C(N4C5=CC(=CC=C5)Cl)CNC(=O)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26ClFN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with key analogs:
Key Observations
Bioactivity Trends: The trifluoromethyl and nitro groups in ’s compound enhance antibacterial activity but reduce purity (42%) compared to analogs with simpler substituents . The target compound’s methoxyphenyl and pyrazole moieties may improve metabolic stability over ’s thiazole derivatives, which lack electron-donating groups . Anti-leishmanial activity in ’s compound is attributed to the thienopyridine core and hydrogen-bonding interactions, suggesting the target’s pyrazole-triazole system could mimic this behavior .
Synthetic Complexity :
- The target compound’s multi-step synthesis (e.g., HATU-mediated coupling, column chromatography) mirrors methods used for ’s nitrothiophene derivatives .
- Purification challenges arise due to steric hindrance from bulky substituents (e.g., 3-chlorophenyl), a common issue in triazole-containing molecules .
Computational Insights :
- Tools like SHELXL (for crystallography) and Multiwfn (for electron density analysis) are critical for resolving the target’s conformational flexibility and intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
